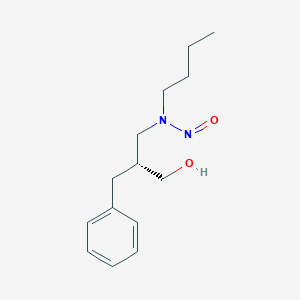

(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine, commonly known as N-Nitrosobutylbenzylamine (N-NitrosoBBN), is a potent carcinogen that is widely used in scientific research to induce bladder cancer in laboratory animals. This compound was first synthesized in the 1960s and has since been extensively studied for its chemical and biological properties.

Mechanism of Action

The mechanism of action of (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine is not fully understood, but it is believed to involve the formation of DNA adducts and oxidative damage to bladder cells. The compound is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. The resulting DNA damage can lead to the development of cancerous cells in the bladder.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects on laboratory animals. These include the induction of oxidative stress, inflammation, and DNA damage in bladder cells. The compound has also been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine in laboratory experiments is its high potency and efficacy in inducing bladder cancer. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also several limitations to using this compound in laboratory experiments. For example, the compound is highly toxic and must be handled with care. In addition, the carcinogenic effects of this compound are highly dependent on the dose and route of administration, making it difficult to compare results across different studies.

Future Directions

There are several future directions for research on (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine. One area of interest is the development of new animal models for bladder cancer that more closely mimic the human disease. Another area of research is the identification of biomarkers that can be used to detect bladder cancer at an early stage. Finally, there is a need for the development of new therapies for bladder cancer that are more effective and less toxic than current treatments.

Conclusion

In conclusion, this compound is a potent carcinogen that is widely used in scientific research to induce bladder cancer in laboratory animals. The compound has been extensively studied for its chemical and biological properties, and its mechanism of action is not fully understood. While there are limitations to using this compound in laboratory experiments, it remains an important tool for studying the development and progression of bladder cancer.

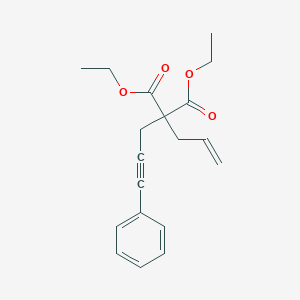

Synthesis Methods

(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine can be synthesized by reacting butylamine with nitrous acid in the presence of benzyl alcohol and hydrochloric acid. The reaction yields a yellow oil that can be purified by distillation or chromatography. The purity of the compound can be determined by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine is primarily used in scientific research to induce bladder cancer in laboratory animals, particularly in rats and mice. This compound is administered to animals either orally or intravesically, and the carcinogenic effects are observed over a period of several weeks or months. This compound has been shown to be a highly effective carcinogen, inducing bladder cancer in up to 100% of treated animals.

properties

CAS RN |

153117-08-9 |

|---|---|

Molecular Formula |

C14H22N2O2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

N-[(2R)-2-benzyl-3-hydroxypropyl]-N-butylnitrous amide |

InChI |

InChI=1S/C14H22N2O2/c1-2-3-9-16(15-18)11-14(12-17)10-13-7-5-4-6-8-13/h4-8,14,17H,2-3,9-12H2,1H3/t14-/m1/s1 |

InChI Key |

LHJYRXKEGWJYKB-CQSZACIVSA-N |

Isomeric SMILES |

CCCCN(C[C@@H](CC1=CC=CC=C1)CO)N=O |

SMILES |

CCCCN(CC(CC1=CC=CC=C1)CO)N=O |

Canonical SMILES |

CCCCN(CC(CC1=CC=CC=C1)CO)N=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde](/img/structure/B131337.png)

![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)

![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)